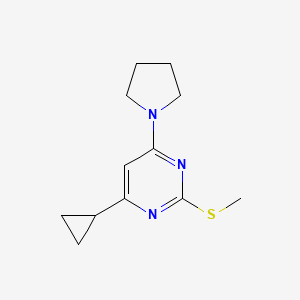![molecular formula C14H20N4OS B6463483 1-{4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one CAS No. 2640943-82-2](/img/structure/B6463483.png)
1-{4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Synthesis analysis involves a detailed study of the methods used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Chemical reactions analysis involves studying the chemical reactions that the compound can undergo. This includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity .科学研究应用
CPMP has a wide range of applications in scientific research. Its unique structure and properties make it an ideal tool for studying a variety of biological processes. For example, CPMP has been used to study protein-protein interactions, enzyme inhibition, and other biochemical processes. Additionally, CPMP has been used in drug discovery, as it has been shown to have the potential to inhibit certain enzymes, thus providing a potential target for drug development. Furthermore, CPMP has been used in cell culture studies, as it is known to be non-toxic and can be used to study cellular processes without causing damage to the cells.
作用机制
The mechanism of action of CPMP is not yet fully understood. However, it is believed that the compound binds to certain proteins and enzymes, thereby inhibiting their activity. Additionally, CPMP has been shown to interact with other molecules, such as DNA and RNA, and may play a role in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPMP are not yet fully understood. However, studies have shown that the compound can interact with proteins and enzymes, as well as DNA and RNA, and can affect the expression of certain genes. Additionally, CPMP has been shown to have the potential to inhibit certain enzymes, which could potentially lead to the development of new drugs.
实验室实验的优点和局限性
CPMP has several advantages when used in laboratory experiments. Firstly, it is non-toxic, making it safe to use in cell cultures and other experiments. Additionally, it is highly soluble in water, making it easy to handle and store. Furthermore, its unique structure and properties make it an ideal tool for studying a variety of biological processes. However, there are some limitations to using CPMP in laboratory experiments. For example, it is not very stable, so it must be handled carefully and stored properly to ensure that it remains in its active form. Additionally, its mechanism of action is not yet fully understood, so it is difficult to predict how it will interact with other molecules.
未来方向
The potential future directions for research on CPMP are numerous. Firstly, further research is needed to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to explore its potential applications in drug discovery. Furthermore, research is needed to explore its potential uses in other areas, such as gene therapy and gene regulation. Finally, further research is needed to explore its potential uses in other areas, such as agriculture and food production.
合成方法
CPMP can be synthesized using a variety of methods, including chemical synthesis, enzymatic synthesis, and recombinant DNA technology. Chemical synthesis involves the use of organic and inorganic reagents to form the desired compound. Enzymatic synthesis utilizes enzymes to catalyze the formation of the desired compound, while recombinant DNA technology involves the manipulation of genetic material to produce the desired compound. In the case of CPMP, the most commonly used method is chemical synthesis. This involves the reaction of 6-cyclopropyl-2-methylsulfanyl-pyrimidine-4-yl piperazine with ethan-1-one in the presence of an acid catalyst. The reaction yields CPMP as the product, which can then be isolated and purified.
安全和危害
属性
IUPAC Name |
1-[4-(6-cyclopropyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4OS/c1-10(19)17-5-7-18(8-6-17)13-9-12(11-3-4-11)15-14(16-13)20-2/h9,11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBOLJMHJKPZTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC(=NC(=C2)C3CC3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463404.png)
![7-(4,6-dimethylpyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463409.png)
![7-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463410.png)
![4-[6-cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-2-one](/img/structure/B6463414.png)
![7-(5-ethylpyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463420.png)
![7-(5-bromopyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463428.png)
![7-(5,6-dimethylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463441.png)
![2-[5-(2,2-dimethylcyclopropanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6463450.png)
![7-(4-methoxypyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463467.png)


![4'-methyl-8-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B6463478.png)
![2-{5-cyclopropanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-ethyl-5-fluoro-3,4-dihydropyrimidin-4-one](/img/structure/B6463494.png)
![2-{5-cyclopentanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-ethyl-5-fluoro-3,4-dihydropyrimidin-4-one](/img/structure/B6463498.png)